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Compound of Interest

Compound Name:
4-Fluoro-1-methyl-4-

piperidinemethanol

Cat. No.: B1343734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-1-methyl-4-
piperidinemethanol, a fluorinated piperidine derivative of interest in medicinal chemistry and

drug discovery. The strategic introduction of a fluorine atom into small molecules can

significantly modulate their physicochemical and pharmacological properties, making this

compound a valuable building block for novel therapeutics.

Core Molecular Attributes
4-Fluoro-1-methyl-4-piperidinemethanol is a heterocyclic compound featuring a piperidine

ring N-methylated and substituted at the 4-position with both a fluorine atom and a

hydroxymethyl group.

Physicochemical Properties
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Property Value Source(s)

Molecular Formula C7H14FNO [1][2]

Molecular Weight 147.19 g/mol [1][2]

CAS Number 1000341-04-7 [1][2]

MDL Number MFCD09880180 [2]

Canonical SMILES CN1CCC(F)(CO)CC1 [3]

Structural Representation
The chemical structure of 4-Fluoro-1-methyl-4-piperidinemethanol is depicted below.

Caption: 2D structure of 4-Fluoro-1-methyl-4-piperidinemethanol.

Synthesis and Mechanistic Considerations
While specific, detailed published syntheses for 4-Fluoro-1-methyl-4-piperidinemethanol are

not widely available in peer-reviewed literature, a plausible synthetic route can be devised

based on established organofluorine chemistry and the synthesis of analogous compounds.

The following proposed synthesis starts from the commercially available 1-methylpiperidin-4-

one.

Proposed Synthetic Workflow

1-Methylpiperidin-4-one Reformatsky-type Reaction
(e.g., with BrCH2CO2Et, Zn) Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate Fluorination

(e.g., DAST or Deoxo-Fluor) Ethyl 2-(4-fluoro-1-methylpiperidin-4-yl)acetate Reduction
(e.g., LiAlH4) 4-Fluoro-1-methyl-4-piperidinemethanol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Fluoro-1-methyl-4-piperidinemethanol.

Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate
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To a stirred suspension of activated zinc dust in anhydrous tetrahydrofuran (THF), add a

solution of ethyl bromoacetate.

Heat the mixture to initiate the reaction.

Once the reaction is initiated, add a solution of 1-methylpiperidin-4-one in anhydrous THF

dropwise, maintaining a gentle reflux.

After the addition is complete, continue stirring at reflux until the starting material is

consumed (monitored by TLC or GC-MS).

Cool the reaction mixture to room temperature and quench with a saturated aqueous

solution of ammonium chloride.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude product, which can be purified by column

chromatography.

Rationale: The Reformatsky reaction is a classic method for the formation of β-hydroxy esters

from ketones. This approach creates the necessary carbon framework and the tertiary alcohol

that will be subsequently fluorinated.

Step 2: Synthesis of Ethyl 2-(4-fluoro-1-methylpiperidin-4-yl)acetate

Dissolve the product from Step 1 in anhydrous dichloromethane (DCM) and cool the solution

in an ice bath.

Slowly add a solution of a nucleophilic fluorinating agent, such as diethylaminosulfur

trifluoride (DAST), in anhydrous DCM.

Allow the reaction mixture to warm to room temperature and stir until the reaction is

complete.

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.

Rationale: DAST is a common reagent for deoxofluorination, converting hydroxyl groups to

fluorine atoms. This step is critical for introducing the fluorine atom at the C4 position.

Step 3: Synthesis of 4-Fluoro-1-methyl-4-piperidinemethanol

To a stirred suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C, add

a solution of the fluorinated ester from Step 2 in anhydrous THF dropwise.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours.

Cool the mixture to 0 °C and quench sequentially by the slow addition of water, followed by a

15% aqueous solution of sodium hydroxide, and then more water.

Filter the resulting precipitate and wash it with THF.

Concentrate the filtrate under reduced pressure to yield the final product, 4-Fluoro-1-
methyl-4-piperidinemethanol.

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester

functionality to the primary alcohol without affecting the newly introduced fluorine atom. This

mirrors the synthesis of the non-fluorinated analog, 1-methyl-4-piperidinemethanol.[4]

Applications in Drug Discovery and Medicinal
Chemistry
The incorporation of a fluorine atom can profoundly influence a drug candidate's metabolic

stability, lipophilicity, and binding affinity. The 4-fluoro-4-(hydroxymethyl)piperidine scaffold is

therefore a valuable motif in drug design.
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Metabolic Blocking: The fluorine atom can act as a metabolic shield, preventing oxidative

metabolism at the C4 position of the piperidine ring, which can lead to improved

pharmacokinetic profiles.

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the

piperidine nitrogen, which can affect the molecule's ionization state at physiological pH,

influencing its absorption, distribution, and target engagement.

Conformational Control: The presence of a fluorine atom can induce specific conformational

preferences in the piperidine ring, which may lead to enhanced binding to biological targets.

While specific drugs containing the 4-Fluoro-1-methyl-4-piperidinemethanol moiety are not

prominently documented, the related 4-fluoropiperidine core is a key component in a variety of

biologically active compounds, including those targeting the central nervous system.

Spectroscopic Characterization (Anticipated)
While experimental spectra for 4-Fluoro-1-methyl-4-piperidinemethanol are not readily

available, the expected spectroscopic data can be predicted based on its structure and data

from analogous compounds.

¹H NMR: The spectrum would be expected to show signals for the N-methyl group, the

diastereotopic protons of the piperidine ring, and the methylene protons of the hydroxymethyl

group. The protons on the carbons adjacent to the fluorine-bearing carbon would likely

exhibit coupling to the ¹⁹F nucleus.

¹³C NMR: The spectrum would show the characteristic signals for the piperidine ring carbons,

the N-methyl carbon, and the hydroxymethyl carbon. The carbon atom bonded to fluorine

would appear as a doublet due to C-F coupling.

¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information

about the electronic environment of the fluorine atom.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak

corresponding to the molecular weight of the compound (147.19 g/mol ).

Safety and Handling
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As with any research chemical, 4-Fluoro-1-methyl-4-piperidinemethanol should be handled

with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a

lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety

information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
4-Fluoro-1-methyl-4-piperidinemethanol represents a valuable and versatile building block

for medicinal chemistry. Its unique combination of a fluorinated quaternary center and a primary

alcohol offers multiple avenues for chemical elaboration. The strategic introduction of fluorine

provides a powerful tool for fine-tuning the pharmacological properties of lead compounds,

making this and related fluorinated piperidines important scaffolds in the development of next-

generation therapeutics. Further research into the synthesis and applications of this compound

is warranted to fully explore its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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